molecular formula C16H15BrN2OS B2787564 6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline CAS No. 1223444-49-2

6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B2787564
CAS No.: 1223444-49-2
M. Wt: 363.27
InChI Key: PXRLWCGORKIUHH-UHFFFAOYSA-N
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Description

6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a bromine atom, a methylsulfanyl group, and a pyridine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine-3-carbonyl intermediate, which is then coupled with a tetrahydroquinoline derivative. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and organometallic reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methylsulfanyl group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline
  • 6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoxaline

Uniqueness

Compared to similar compounds, 6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern and the presence of the tetrahydroquinoline core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(6-bromo-3,4-dihydro-2H-quinolin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2OS/c1-21-15-13(5-2-8-18-15)16(20)19-9-3-4-11-10-12(17)6-7-14(11)19/h2,5-8,10H,3-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRLWCGORKIUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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